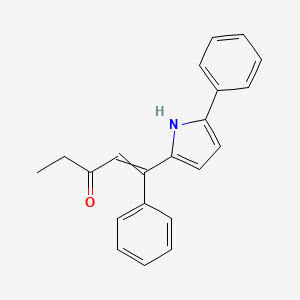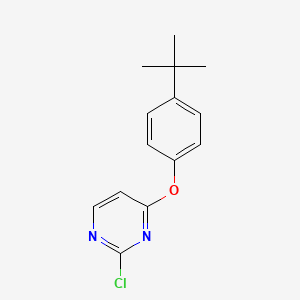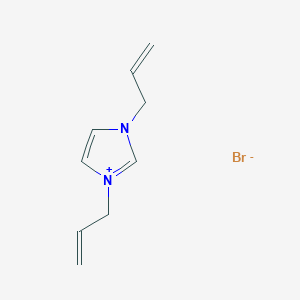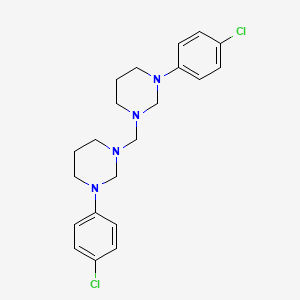
Methyl 6-hydroxy-4-methylhexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-hydroxy-4-methylhexa-2,4-dienoate is a chemical compound with the molecular formula C7H10O3 It is characterized by the presence of a hydroxyl group and a methyl group attached to a hexa-2,4-dienoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-4-methylhexa-2,4-dienoate typically involves the esterification of 6-hydroxy-4-methylhexa-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-hydroxy-4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 6-oxo-4-methylhexa-2,4-dienoate.
Reduction: The double bonds in the hexa-2,4-dienoate backbone can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Methyl 6-oxo-4-methylhexa-2,4-dienoate.
Reduction: Methyl 6-hydroxy-4-methylhexanoate.
Substitution: Methyl 6-chloro-4-methylhexa-2,4-dienoate.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-4-methylhexa-2,4-dienoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 6-hydroxy-4-methylhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s double bonds can participate in electron transfer reactions, affecting cellular redox states.
Comparación Con Compuestos Similares
Methyl 6-oxo-4-methylhexa-2,4-dienoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Methyl 6-hydroxy-4-methylhexanoate: Similar structure but with a saturated backbone.
Methyl 6-chloro-4-methylhexa-2,4-dienoate: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness: Methyl 6-hydroxy-4-methylhexa-2,4-dienoate is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
651712-14-0 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 6-hydroxy-4-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O3/c1-7(5-6-9)3-4-8(10)11-2/h3-5,9H,6H2,1-2H3 |
Clave InChI |
PEWQRTOTVRQKRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)

![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)

![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)

![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
